In-depth Technical Guide: Chemical Structure Analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
In-depth Technical Guide: Chemical Structure Analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Abstract: This technical guide provides a comprehensive framework for the chemical structure analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating spectroscopic, crystallographic, and computational methodologies. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure validated and robust structural elucidation, a critical step in the evaluation of novel sulfonamide derivatives for their potential therapeutic applications.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] While historically recognized for their antibacterial properties, the structural versatility of sulfonamides has led to their development as diuretics, hypoglycemics, and antitumor agents.[2] The compound 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide incorporates several key structural motifs: a substituted aromatic ring, a sulfonamide linkage, and a lipophilic cyclohexyl group. Each of these components is expected to influence its physicochemical properties and biological activity.
A rigorous and unambiguous determination of the chemical structure of this molecule is a prerequisite for understanding its structure-activity relationship (SAR), optimizing its properties through further chemical modification, and elucidating its mechanism of action at a molecular level. This guide presents a logical and self-validating workflow for achieving this comprehensive structural characterization.
Synthesis and Physicochemical Characterization
A reliable synthetic route and an initial understanding of the molecule's basic properties are foundational to any in-depth structural analysis.
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide can be logically approached through the formation of the key sulfonamide bond.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis
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Chlorosulfonation of 2-bromoanisole: To a stirred solution of 2-bromoanisole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
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Formation of Sulfonyl Chloride: The resulting 3-bromo-4-methoxybenzenesulfonic acid is converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Sulfonamide Synthesis: The crude 3-bromo-4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine) and cooled to 0 °C. Cyclohexylamine is added dropwise, and the reaction is stirred at room temperature.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Elucidation: A Multi-technique Approach
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR Spectroscopy: This technique will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. Key expected signals include the methoxy singlet, the multiplets of the cyclohexyl ring, and the characteristic splitting patterns of the aromatic protons.
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¹³C NMR Spectroscopy: This provides information on the number of different carbon environments. The chemical shifts will be indicative of the type of carbon (aliphatic, aromatic, attached to heteroatoms).
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |
| ¹H | Aromatic (Ar-H) | 6.8 - 8.0 |
| ¹H | Sulfonamide (N-H) | 5.0 - 7.0 (variable, broad) |
| ¹H | Cyclohexyl (CH-N) | 3.0 - 3.5 |
| ¹H | Cyclohexyl (-CH₂-) | 1.0 - 2.0 |
| ¹³C | Methoxy (-OCH₃) | ~56 |
| ¹³C | Aromatic (C-Br) | ~112 |
| ¹³C | Aromatic (C-H) | 115 - 135 |
| ¹³C | Aromatic (C-S) | 135 - 140 |
| ¹³C | Aromatic (C-O) | ~158 |
| ¹³C | Cyclohexyl (CH-N) | 50 - 55 |
| ¹³C | Cyclohexyl (-CH₂-) | 24 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The intensity of an IR absorption is related to the change in the dipole moment during the vibration.[3]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3390 - 3230[4] |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 2950 - 2850 |
| S=O (asymmetric) | Stretch | 1344 - 1317[4] |
| S=O (symmetric) | Stretch | 1187 - 1147[4] |
| C-O (aryl ether) | Stretch | 1250 - 1200 |
| S-N | Stretch | 924 - 906[4] |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern.[3]
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Molecular Ion Peak (M⁺): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.
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Fragmentation: Key fragmentation pathways would include cleavage of the S-N bond, loss of the cyclohexyl group, and loss of SO₂.
Caption: Integrated workflow for spectroscopic structure elucidation.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide invaluable data, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
The crystal structure will reveal the conformation of the cyclohexyl ring, the geometry around the sulfonamide nitrogen, and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.[7]
Computational Modeling: In Silico Validation and Insight
Computational docking studies are instrumental in elucidating binding mechanisms at a molecular level.[1] Density Functional Theory (DFT) calculations can be used to predict and rationalize the experimental spectroscopic data.
Methodology: DFT-Based Analysis
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Geometry Optimization: An initial 3D model of the molecule is subjected to geometry optimization to find its lowest energy conformation.
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Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated from the optimized geometry and compared with experimental data for validation.
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Electronic Property Analysis: Molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) can be calculated to provide insights into the molecule's reactivity and potential interaction sites.
Caption: Workflow for computational validation of the molecular structure.
Conclusion
The comprehensive structural analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is achieved through a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. This integrated approach ensures a self-validating and robust characterization, providing the essential foundation for any subsequent investigation into its biological properties and potential as a therapeutic agent. The methodologies detailed herein represent a best-practice framework for the structural elucidation of novel chemical entities in a drug discovery and development context.
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ResearchGate. (2021). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
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Scientific Research Publishing. (2022). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. [Link]
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